胆固醇肉豆蔻酸酯

描述

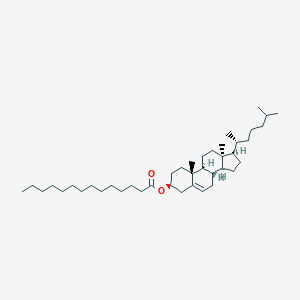

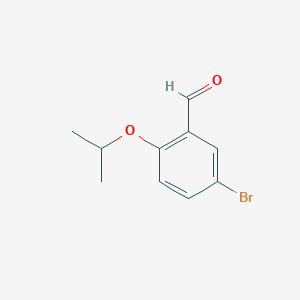

Cholesteryl myristate is a cholesterol ester . Levels of cholesteryl myristate are increased in the serum, liver, and aorta in rabbits fed a high-cholesterol diet and positively correlate with the development of non-alcoholic fatty liver disease (NAFLD) .

Synthesis Analysis

Cholesteryl myristate is obtained by the formal condensation of the hydroxy group of cholesterol with the carboxy group of myristic acid . It has been used in the composition of lipid nanoparticles (LNPs) as drug carrier systems for drugs with low water solubility .Molecular Structure Analysis

The structure of cholesteryl myristate was determined from observed X-ray intensities, measured by diffractometer . The crystal structure consists of stacked bilayers 50·7 Å thick. The C (17) chain ends, which lie at the bilayer surfaces, are virtually liquid. Within a bilayer, cholesterols pack with cholesterols, and myristate chains pack with myristate chains .Chemical Reactions Analysis

Cholesteryl myristate forms at least two separate liquid crystalline phases before it melts . The liquid crystalline transitions in the following scheme: crystalline smectic * cholesteric e6 melt, have been found by measurements of various physical properties .Physical And Chemical Properties Analysis

Cholesteryl myristate has a molecular formula of C41H72O2 and an average mass of 597.009 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 630.7±34.0 °C at 760 mmHg, and a flash point of 334.8±13.2 °C .科学研究应用

研究级脂类

胆固醇肉豆蔻酸酯用于生产研究级脂类 . 这些脂类被用于各种科学研究应用,包括脂类代谢和脂类相关疾病的研究。

液晶材料

胆固醇肉豆蔻酸酯在材料科学领域有应用,特别是在液晶材料的制备中 . 这些材料具有独特的特性,使其在各种应用中都有用,包括显示技术和传感器。

胆固醇酯研究

作为一种胆固醇酯,胆固醇肉豆蔻酸酯被用于与胆固醇酯化相关的研究 . 这一过程在体内胆固醇的转运中很重要,也是心血管疾病研究的重点。

4. 非酒精性脂肪性肝病 (NAFLD) 研究在喂食高胆固醇饮食的兔子血清、肝脏和主动脉中胆固醇肉豆蔻酸酯水平升高,并与非酒精性脂肪性肝病 (NAFLD) 的发展呈正相关 . 因此,它可用于与 NAFLD 相关的研究。

动脉粥样硬化研究

鉴于其在脂类代谢中的作用及其在动脉粥样硬化斑块中的存在,胆固醇肉豆蔻酸酯可用于与动脉粥样硬化相关的研究 . 动脉粥样硬化是一种动脉内斑块堆积的疾病,会导致严重的问题,包括心脏病发作、中风,甚至死亡。

生物化学研究

胆固醇肉豆蔻酸酯因其作为固醇的特性而被用于生物化学研究 . 固醇是一类脂类,是细胞膜的重要组成部分。

作用机制

Target of Action

Cholesterol Myristate, also known as Cholesteryl Myristate, is a natural steroid present in traditional Chinese medicine . It primarily targets several ion channels such as the nicotinic acetylcholine receptor (nAChR), GABAA receptor, and the inward-rectifier potassium ion channel . These ion channels play crucial roles in transmitting signals in cells and regulating cellular functions .

Mode of Action

Cholesterol Myristate interacts with its targets by binding to these ion channels . This binding can modulate the activity of these channels, leading to changes in ion flow across the cell membrane . For instance, in Mesenchymal stem cells (MSCs) transfected by the Id1 promoter reporter construct, cholesterol myristate increases the activity of the Id1 promoter .

Biochemical Pathways

The biochemical pathways affected by Cholesterol Myristate involve cholesterol metabolism . Cholesterol is an extremely important biological molecule that has roles in membrane structure as well as being a precursor for the synthesis of the steroid hormones, the bile acids, and vitamin D . Both dietary cholesterol, and that synthesized de novo, are transported through the circulation in lipoprotein particles .

Pharmacokinetics

It’s known that cholesterol and its esters are transported in the body through lipoprotein particles

Result of Action

Cholesterol Myristate has been found to inhibit the apoptosis of MSCs induced by serum-free conditions . It increases the expression of Id1 and its target gene bcl-x/l in MSCs treated with serum-free conditions . Moreover, noggin, a BMP antagonist, reduces the anti-apoptotic effects of cholesterol myristate .

Action Environment

The action of Cholesterol Myristate can be influenced by various environmental factors. For instance, the presence of other lipids can affect the interaction of Cholesterol Myristate with phospholipids . Additionally, the solubility of Cholesterol Myristate in different solvents can impact its action

未来方向

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h22,31-32,34-38H,7-21,23-30H2,1-6H3/t32-,34+,35+,36-,37+,38+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDMTGSQPOFVLR-ZPQCIJQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, nearly colorless crystals; [Acros Organics MSDS], Solid | |

| Record name | Cholesteryl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12974 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CE(14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1989-52-2 | |

| Record name | Cholesteryl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-tetradecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3β-yl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CE(14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cholesteryl myristate?

A1: Cholesteryl myristate has a molecular formula of C41H72O2 and a molecular weight of 597.05 g/mol.

Q2: What are the characteristic spectroscopic features of cholesteryl myristate?

A2: Spectroscopic studies, particularly FTIR, have revealed significant information about the molecular vibrations and interactions within cholesteryl myristate. For instance, temperature-dependent studies on the in-phase CH2 rocking vibrations of methylene chains in cholesteryl myristate have provided insights into the compound's phase transitions. [, ]

Q3: What is unique about the phase behavior of cholesteryl myristate?

A3: Cholesteryl myristate exhibits a rich polymorphism, transitioning through various liquid crystalline phases upon heating and cooling. Starting from a crystalline solid, it transforms into a smectic A phase, followed by a cholesteric phase, and finally to an isotropic liquid. [, , , , , ]

Q4: How do pressure and temperature influence the phase transitions of cholesteryl myristate?

A4: Pressure significantly impacts the phase behavior of cholesteryl myristate. Studies indicate that the cholesteric to smectic A transition exhibits tricritical behavior under high pressure. [, ] Moreover, the wavelength of maximum light reflection, indicative of the cholesteric helical pitch, is sensitive to both pressure and temperature changes. [, ]

Q5: What is the significance of the tricritical point observed in cholesteryl myristate?

A5: The cholesteric to smectic A transition in cholesteryl myristate exhibits a tricritical point, signifying a point where the transition changes from first-order to second-order. This unique behavior has been investigated using various techniques, including volume measurements and light reflection studies. [, ]

Q6: How does cholesteryl myristate interact with phospholipids like dimyristoyl lecithin?

A6: Studies on the ternary phase diagram of cholesteryl myristate, dimyristoyl lecithin, and water revealed that cholesteryl myristate can incorporate into the liquid crystalline (Lα) phase of hydrated dimyristoyl lecithin. The extent of incorporation is temperature-dependent, with higher temperatures favoring greater incorporation. [, ]

Q7: Can cholesteryl myristate form solid solutions with other cholesteryl esters?

A7: Yes, cholesteryl myristate can form solid solutions with other saturated chain cholesteryl esters, such as cholesteryl pentadecanoate and palmitate, following specific rules of molecular symmetry and volume similarity. []

Q8: How do alkanols affect the phase behavior and viscosity of cholesteryl myristate?

A8: The addition of alkanols to cholesteryl myristate influences its phase transition temperatures and viscosity. These effects, observed through differential scanning calorimetry (DSC) and viscosity measurements, provide insights into the molecular interactions between alkanols and cholesteryl myristate. []

Q9: What is the biological relevance of studying cholesteryl myristate?

A9: Cholesteryl myristate is a cholesteryl ester, a class of lipids involved in cholesterol transport and storage in the body. Understanding its properties is crucial due to its potential involvement in atherosclerosis, a condition characterized by the accumulation of cholesterol esters and other lipids in artery walls. [, , , , ]

Q10: How is the conformation of cholesteryl myristate in different phases relevant to its biological function?

A10: Neutron scattering studies have shown that cholesteryl myristate adopts an extended conformation in its crystalline, smectic, cholesteric, and isotropic phases. This extended conformation provides insights into the packing and organization of cholesteryl myristate molecules in biological systems. []

Q11: How does cholesteryl myristate behave as a component in lubricant mixtures?

A11: Research suggests that cholesteryl myristate, along with other cholesteryl esters, exhibits potential as lubricant additives due to their unique rheological properties, including shear thinning behavior and temperature-dependent viscosity changes. []

Q12: What are the implications of the observed eutectic phase formation in cholesteryl myristate mixtures?

A12: The formation of eutectic mixtures with other cholesteryl esters, as observed in thermal studies, has implications for understanding the complexity of lipid deposits in biological systems like atheromatous lesions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)

![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)